1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one, also known as BMN-673, is a promising anti-cancer drug that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors have emerged as a new class of drugs that target cancer cells with defects in DNA repair mechanisms. BMN-673 has shown significant potential in pre-clinical and clinical studies as a treatment for various types of cancer.
Mechanism of Action
1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. PARP inhibitors like 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one prevent the activity of these enzymes, which leads to the accumulation of DNA damage and ultimately, cell death. Cancer cells with defects in DNA repair mechanisms are more vulnerable to the effects of PARP inhibitors, making 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one a potentially effective treatment for these types of cancer.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one has been shown to have a potent anti-cancer effect in pre-clinical and clinical studies. It has been shown to induce cell death in cancer cells with defects in DNA repair mechanisms, while sparing normal cells. 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one has several advantages as a potential anti-cancer drug. It has shown potent anti-cancer activity in pre-clinical and clinical studies, and it has a favorable safety profile. However, there are also limitations to the use of 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one in lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one. One area of focus is the development of combination therapies that include 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one and other anti-cancer drugs. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one. Additionally, there is ongoing research into the potential use of 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one in other types of cancer, such as prostate cancer and lung cancer. Finally, there is ongoing research into the potential use of 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one in combination with immunotherapy, which has shown promising results in the treatment of cancer.
Synthesis Methods
1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one can be synthesized using a multi-step process that involves the reaction of 4-bromoacetophenone with 2-methyl-5-nitroaniline in the presence of a base to form the intermediate product, 1-(4-bromophenyl)-3-(2-methyl-5-nitrophenyl)prop-2-en-1-one. This intermediate product is then reacted with an amine to form 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one.
Scientific Research Applications
1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one has been extensively studied as a potential treatment for various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. It has also shown promising results as a treatment for glioblastoma, a type of brain cancer. 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Cancer cells with defects in DNA repair mechanisms are more vulnerable to the effects of PARP inhibitors, making 1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one a potentially effective treatment for these types of cancer.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-2-7-14(19(21)22)10-15(11)18-9-8-16(20)12-3-5-13(17)6-4-12/h2-10,18H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNWYUUMUVLXSQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.